REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[CH2:10](OC(OCC)CBr)[CH3:11].Br.C([O-])(O)=O.[Na+]>CCO.CCOC(C)=O>[Br:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]2[N:3]([CH:10]=[CH:11][N:1]=2)[CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
21.48 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1C)Br
|
Name
|
|
Quantity
|
39.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 11 h
|
Duration
|
11 h
|
Type
|
CUSTOM
|
Details
|
, separated phases
|
Type
|
WASH
|
Details
|
washed with the organic layer with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuum (not over 40° C. bath temperature)
|
Type
|
WAIT
|
Details
|
left an orange liquid, which
|
Type
|
FILTRATION
|
Details
|
Silica gel column filtration with heptane/EtOAc 50:50→0:100
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=2N(C1)C=CN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.36 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |